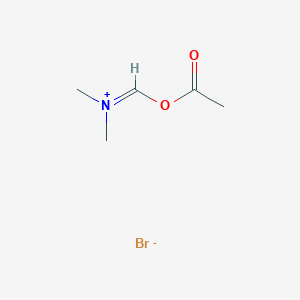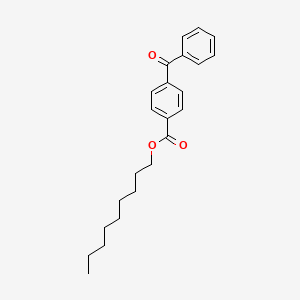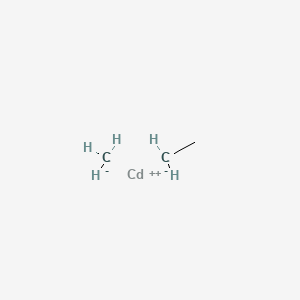
cadmium(2+);carbanide;ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cadmium(2+);carbanide;ethane is a compound that combines cadmium ions with carbanide and ethane groups. Cadmium is a transition metal with the chemical symbol Cd and is known for its toxicity and various industrial applications . Carbanide refers to a carbon-based anion, while ethane is a simple hydrocarbon with the formula C₂H₆.
Preparation Methods
The preparation of cadmium(2+);carbanide;ethane involves several synthetic routes. One common method is the reaction of cadmium salts with carbanide sources under controlled conditions. Industrial production methods often involve the use of cadmium oxide or cadmium chloride as starting materials, which react with carbanide compounds in the presence of ethane . The reaction conditions typically include elevated temperatures and the use of catalysts to facilitate the formation of the desired compound.
Chemical Reactions Analysis
Cadmium(2+);carbanide;ethane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include halogens, acids, and bases. For example, cadmium can react with halogens like chlorine to form cadmium halides . In the presence of acids, cadmium can form cadmium salts, while bases can lead to the formation of cadmium hydroxides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Cadmium(2+);carbanide;ethane has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of other cadmium-containing compounds. In biology and medicine, cadmium compounds are studied for their toxicological effects and potential therapeutic applications . In industry, cadmium compounds are used in the production of pigments, coatings, and batteries . The compound’s unique properties make it valuable for various research and industrial purposes.
Mechanism of Action
The mechanism of action of cadmium(2+);carbanide;ethane involves its interaction with cellular components and molecular pathways. Cadmium ions can disrupt cellular processes by interfering with calcium signaling, inducing oxidative stress, and affecting gene expression . The compound can bind to proteins and enzymes, altering their function and leading to cellular damage. The molecular targets and pathways involved include the mitogen-activated protein kinase (MAPK) pathway, nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, and tumor protein 53 (p53) pathway .
Comparison with Similar Compounds
Cadmium(2+);carbanide;ethane can be compared with other cadmium-containing compounds such as cadmium sulfide, cadmium carbonate, and cadmium oxide . These compounds share some similarities in their chemical behavior and applications but differ in their specific properties and uses. For example, cadmium sulfide is commonly used in pigments, while cadmium carbonate is used in electroplating. The unique combination of cadmium, carbanide, and ethane in this compound gives it distinct properties that make it suitable for specific applications.
Properties
CAS No. |
55204-73-4 |
|---|---|
Molecular Formula |
C3H8Cd |
Molecular Weight |
156.51 g/mol |
IUPAC Name |
cadmium(2+);carbanide;ethane |
InChI |
InChI=1S/C2H5.CH3.Cd/c1-2;;/h1H2,2H3;1H3;/q2*-1;+2 |
InChI Key |
RCKKARPTPXOYQS-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].C[CH2-].[Cd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


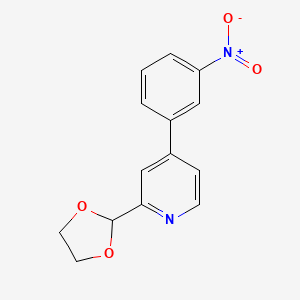
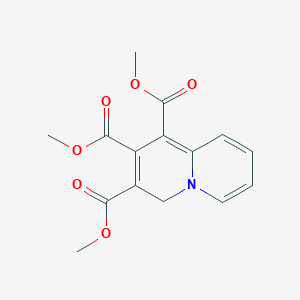
![(2E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(Z)-(3,4-dimethoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B14644173.png)

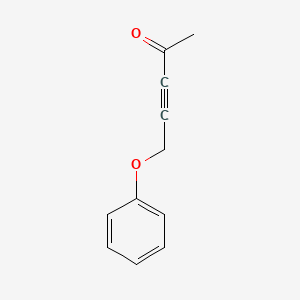
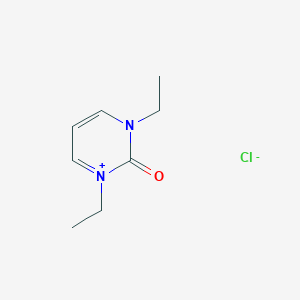

![Trimethyl[3-(trimethylstannyl)prop-1-yn-1-yl]silane](/img/structure/B14644198.png)
![Methyl propan-2-yl [(propan-2-yl)oxy]propanedioate](/img/structure/B14644205.png)

silane](/img/structure/B14644234.png)

